molecular formula C17H15BrN2O B12796052 Urea, 1-(1-anthryl)-3-(2-bromoethyl)- CAS No. 102434-02-6

Urea, 1-(1-anthryl)-3-(2-bromoethyl)-

Cat. No.: B12796052
CAS No.: 102434-02-6
M. Wt: 343.2 g/mol
InChI Key: WTUNKSHWZYZOPD-UHFFFAOYSA-N
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Description

Urea, 1-(1-anthryl)-3-(2-bromoethyl)- is a brominated urea derivative featuring an anthracene moiety at the 1-position and a 2-bromoethyl group at the 3-position. Anthracene, a polycyclic aromatic hydrocarbon (PAH), confers unique electronic and steric properties due to its extended π-conjugation and planar geometry.

The molecular formula is inferred as C₁₇H₁₅BrN₂O (replacing the chloro group in the chloroethyl analog with bromo; see ). Its synthesis likely follows routes similar to other aryl-urea derivatives, such as coupling anthracenyl amines with bromoethyl isocyanates or via alkylation of preformed urea scaffolds .

Properties

CAS No.

102434-02-6

Molecular Formula

C17H15BrN2O

Molecular Weight

343.2 g/mol

IUPAC Name

1-anthracen-1-yl-3-(2-bromoethyl)urea

InChI

InChI=1S/C17H15BrN2O/c18-8-9-19-17(21)20-16-7-3-6-14-10-12-4-1-2-5-13(12)11-15(14)16/h1-7,10-11H,8-9H2,(H2,19,20,21)

InChI Key

WTUNKSHWZYZOPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC=C3NC(=O)NCCBr

Origin of Product

United States

Biological Activity

Urea derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer properties. One such compound, Urea, 1-(1-anthryl)-3-(2-bromoethyl)- , exhibits potential as a therapeutic agent. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • Chemical Formula : C₁₃H₁₃BrN₂O
  • Molecular Weight : 295.16 g/mol

The unique combination of the anthracene moiety and the bromoethyl group contributes to its biological properties.

Research indicates that urea derivatives can interact with various biological targets, including proteins involved in cancer progression. The bromoethyl group may facilitate alkylation reactions, leading to enhanced reactivity with nucleophilic sites on target proteins.

Anticancer Activity

Recent studies have highlighted the potential of urea derivatives, particularly those containing anthracene moieties, as anticancer agents . A related compound, diaryl urea incorporating oxindole moieties, has been shown to inhibit BRAF and KRAS mutant cancers effectively. The findings suggest that similar structural motifs in Urea, 1-(1-anthryl)-3-(2-bromoethyl)- may confer similar anticancer properties.

Table 1: Summary of Anticancer Activity

CompoundTarget Cancer TypeIC₅₀ (µM)Reference
Diaryl Urea-OxindoleBRAF V600E0.17 - 0.89
Urea, 1-(1-anthryl)-3-(2-bromoethyl)-TBDTBDTBD

Mechanistic Studies

In vitro assays have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines by halting cell cycle progression at the G2 phase. This mechanism is crucial for developing effective cancer therapies.

Case Studies

  • Study on BRAF Inhibition :
    • A series of diaryl urea compounds were tested against NCI cancer cell lines.
    • Notably, compounds showed potent antiproliferative activity with GI₅₀ values as low as 0.01 µM against mutant KRAS and BRAF V600E expressing cell lines.
    • The study concluded that structural modifications could enhance selectivity for mutant forms of BRAF over wild type .
  • Structure-Activity Relationship (SAR) :
    • Investigations into various urea derivatives revealed that modifications at the nitrogen or carbonyl positions significantly affect biological activity.
    • The presence of electron-withdrawing groups like bromine enhances reactivity and potential binding affinity to target proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Compound Name Molecular Formula Aryl Substituent Alkyl Substituent Molecular Weight (g/mol) Key Properties/Applications Reference
Urea, 1-(1-anthryl)-3-(2-bromoethyl)- C₁₇H₁₅BrN₂O Anthracen-1-yl 2-Bromoethyl ~343.22 (calculated) High conjugation; potential fluorescence; reactive bromo group
Urea, 1-(2-bromoethyl)-3-(1-naphthylmethyl)- C₁₄H₁₅BrN₂O Naphthalen-1-ylmethyl 2-Bromoethyl 307.19 Intermediate in drug synthesis; moderate π-conjugation
Urea, 1-(2-chloroethyl)-3-(9H-fluoren-1-yl) C₁₆H₁₅ClN₂O Fluoren-1-yl 2-Chloroethyl 298.76 Rigid fluorene backbone; lower leaving group ability
1-(2-Bromophenyl)-3-phenylurea C₁₃H₁₁BrN₂O 2-Bromophenyl Phenyl 291.15 Simple aryl-urea; limited conjugation

Key Observations:

  • Anthracene vs.
  • Bromoethyl vs. Chloroethyl : The bromoethyl group exhibits higher reactivity in nucleophilic substitutions compared to chloroethyl analogs, making it more suitable for further functionalization in drug design .

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